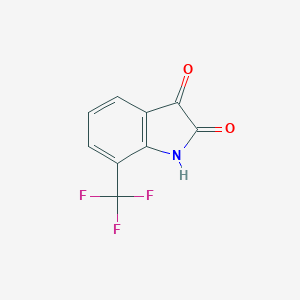

7-Trifluoromethylisatin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-(trifluoromethyl)-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3NO2/c10-9(11,12)5-3-1-2-4-6(5)13-8(15)7(4)14/h1-3H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLDJTXXAYVWDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70345455 | |

| Record name | 7-Trifluoromethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-12-8 | |

| Record name | 7-Trifluoromethylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000391128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Trifluoromethylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70345455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(Trifluoromethyl)isatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-TRIFLUOROMETHYLISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLA848X4KR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies for 7 Trifluoromethylisatin and Its Derivatives

Regioselective Synthesis of 7-Trifluoromethylisatin

Regioselective synthesis ensures that reactions occur at a specific position on a molecule, which is paramount when creating complex substituted aromatic compounds like trifluoromethylisatins. rsc.orgorganic-chemistry.org For derivatives with multiple substituents, controlling the position of each group is essential for the final compound's biological activity. A multi-step convergent approach allows for the sequential and controlled introduction of different functional groups onto the aromatic core before the final isatin (B1672199) ring is constructed.

A notable example of a regioselective, multi-step synthesis is the pathway developed for 6-iodo-4-trifluoromethylisatin, a key intermediate for certain growth hormone secretagogues. This seven-step synthesis demonstrates a convergent approach where the substituted benzene (B151609) ring is constructed first, followed by the formation of the heterocyclic ring system.

The synthesis begins with a commercially available and specifically substituted benzene derivative. The strategic choice of the starting material is critical as its existing substituents direct the subsequent reactions to achieve the desired regiochemistry.

| Starting Material |

| 2-Methyl-3-nitrobenzotrifluoride (B1293631) |

This precursor contains the trifluoromethyl group and a nitro group, which activates the molecule for the subsequent reaction steps and ultimately guides the formation of the isatin core at the correct position.

The initial phase of the synthesis focuses on elaborating the side chain on the benzene ring. This is achieved through a sequence of three key transformations performed to convert 2-methyl-3-nitrobenzotrifluoride into a phenylacetic acid derivative.

Iodination : An iodine atom is introduced onto the aromatic ring.

Condensation : The modified intermediate is condensed with dimethyloxalate.

Oxidative Decarboxylation : The resulting compound undergoes oxidative decarboxylation to yield the target acid.

This sequence transforms the initial precursor into a crucial intermediate, (4-iodo-6-nitro-2-trifluoromethylphenyl)acetic acid, setting the stage for the subsequent cyclization.

With the phenylacetic acid intermediate in hand, the next phase involves the construction of the five-membered heterocyclic ring characteristic of oxindoles.

Esterification : The carboxylic acid is first converted to its corresponding methyl ester. This is often achieved using reagents like boron trifluoride in methanol (B129727) (BF3/MeOH).

Reductive Cyclization : The nitro group on the ester is then reduced, which prompts a spontaneous cyclization to form the oxindole (B195798) ring system. This step simultaneously reduces the nitro group and forms the core heterocyclic structure.

The product of this sequence is the key intermediate, 6-iodo-4-trifluoromethyloxindole.

The final stage of the synthesis converts the oxindole intermediate into the target isatin. This transformation involves the oxidation of the C3 position of the oxindole ring.

Bromination : The oxindole is treated with bromine, leading to the formation of a 3,3-dibromooxindole intermediate.

Hydrolysis : The dibrominated intermediate is then hydrolyzed, which replaces the two bromine atoms with two hydroxyl groups, which are unstable and collapse to form the C3-carbonyl group of the isatin ring.

This two-step process successfully oxidizes the oxindole to yield the final product, 6-iodo-4-trifluoromethylisatin.

Key areas for optimization in such pathways include:

| Parameter | Optimization Strategy |

| Reagent Choice | Selecting cost-effective and highly selective reagents for each step (e.g., using BF3/MeOH for esterification). |

| Solvent Systems | Choosing appropriate solvents that maximize reactant solubility and facilitate product isolation. |

| Temperature & Time | Precisely controlling reaction temperatures and times to minimize side-product formation and ensure complete conversion. |

| Purification | Developing efficient purification methods, such as favoring crystallization over chromatography to simplify scale-up. The synthesis of 6-iodo-4-trifluoromethylisatin notably requires only one recrystallization as the sole purification method. |

| Process Safety | Evaluating the thermal stability of intermediates and managing exothermic reactions, especially during nitration and cyclization steps. |

By systematically refining these conditions, a synthetic route can be made more robust, cost-effective, and suitable for large-scale production.

Multi-step Convergent Synthetic Pathways

Esterification and Reductive Cyclization to Trifluoromethyloxindole Intermediates

Novel Synthetic Routes to Access this compound Analogues

The quest for new bioactive molecules has spurred the development of innovative synthetic pathways to a variety of this compound analogues. These routes often employ modern catalytic systems and reaction designs to construct complex molecular architectures.

One notable approach involves the functionalization of the isatin core. For instance, a synthesis starting with the selective bromination of 7-(trifluoromethyl)isatin has been reported. researchgate.net To facilitate subsequent cross-coupling reactions with various arylboronic acids, the ketone carbonyl group of the brominated isatin is protected as an acetal, leading to the formation of bicyclic building blocks. researchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being integrated into the synthesis of this compound and its derivatives. rsc.orgscispace.commygreenlab.org These approaches prioritize the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and environmental impact.

A significant advancement in green catalysis involves the use of biochar-based catalysts. researchgate.netdntb.gov.uaresearchgate.net A recently developed biochar-modified g-C3N4·SO3H (BCNSA) catalyst has shown exceptional efficiency in promoting the synthesis of bis-indole derivatives. rsc.orgnih.gov This catalyst, derived from amla seed powder, facilitates reactions in water, a green solvent, under mild, room-temperature conditions. rsc.orgnih.govresearchgate.net

The reaction of 7-(trifluoromethyl)isatin with substituted indoles, such as 1-methyl indole (B1671886), in the presence of the BCNSA catalyst in water, demonstrates the efficacy of this green approach. rsc.orgresearchgate.net The optimization of reaction conditions revealed that using a small amount of the catalyst at room temperature leads to high yields of the desired bis-indole products. researchgate.net This method highlights the potential of biochar-supported catalysts in developing sustainable synthetic protocols. rsc.orgnih.gov

The synthesis of bis-indole derivatives, a class of compounds with significant biological activities, has been a major focus of green synthetic efforts. researchgate.netbeilstein-journals.org The BCNSA-catalyzed reaction between various substituted indoles and carbonyl compounds, including this compound, provides a sustainable and versatile route to these molecules. rsc.orgnih.gov

This methodology allows for the synthesis of a diverse library of 21 bis-indole products in short reaction times (5–45 minutes) with high yields (80–98%). rsc.orgnih.gov The use of water as the solvent and the ability to scale up the synthesis to the gram level underscore the environmental and economic advantages of this approach. rsc.orgnih.gov The reaction between 1-methyl indole and 7-(trifluoromethyl)isatin serves as a model for this efficient and eco-friendly synthesis. rsc.org

Biochar-Modified Catalysis in Aqueous Media

Palladium-Catalyzed Carboamination Reactions with Isatin Derivatives

Palladium catalysis has emerged as a powerful tool for the construction of carbon-carbon and carbon-nitrogen bonds in a single step. acs.orgnih.gov Palladium-catalyzed carboamination reactions of isatin derivatives offer a direct and efficient pathway to complex heterocyclic structures. grafiati.comrsc.orgresearchgate.net

One such reaction is the intermolecular dehydrogenative carboamination of alkenes with aromatic amines and N-substituted isatins. acs.orgnih.gov This multicomponent reaction, catalyzed by palladium, allows for the difunctionalization of the alkene while retaining the carbon-carbon double bond, and it proceeds with high regioselectivity. acs.orgnih.gov Another example involves the allylation of isatin-derived N-Boc-hydrazones followed by a palladium-catalyzed carboamination reaction, which provides access to novel spirocyclic oxindoles. rsc.orgresearchgate.net This method has been successfully applied to a range of substituted isatins, demonstrating its versatility. rsc.org

Asymmetric Catalytic Synthesis of this compound Derivatives

The development of asymmetric catalytic methods for the synthesis of chiral this compound derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. nih.govuevora.pt These methods utilize chiral catalysts to control the three-dimensional arrangement of atoms in the final product, leading to the selective formation of one enantiomer over the other.

Organocatalytic Asymmetric Cycloaddition Reactions

Organocatalysis, which employs small organic molecules as catalysts, has become a cornerstone of modern asymmetric synthesis. beilstein-journals.org Organocatalytic asymmetric cycloaddition reactions, in particular, have proven to be highly effective for the construction of complex, chiral spirooxindole frameworks from isatin derivatives. mdpi.comrsc.orgrsc.orgnih.gov

A notable example is the asymmetric [3+2] cycloaddition reaction of N-2,2,2-trifluoroethylisatin ketimines with various reaction partners. mdpi.com For instance, the reaction with methyleneindolinones, catalyzed by a bifunctional squaramide-tertiary amine catalyst, yields trifluoromethyl-containing spirooxindole derivatives in excellent yields and with high stereoselectivities. mdpi.com Similarly, thiourea-tertiary amine catalysts have been used to promote the highly diastereo- and enantioselective [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones, affording spiro[pyrrolidin-3,2′-oxindoles] with four contiguous stereocenters. rsc.org These reactions showcase the power of organocatalysis to create structurally complex and chirally pure molecules from this compound precursors.

Asymmetric Michael Addition Reactions

The asymmetric Michael addition, a powerful carbon-carbon bond-forming reaction, has been effectively utilized in the context of this compound. buchler-gmbh.comrsc.org This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. buchler-gmbh.com In the synthesis of derivatives of this compound, this strategy allows for the introduction of various substituents with control over the resulting stereochemistry. Organocatalysis, particularly using chiral catalysts, has emerged as a key approach for achieving high enantioselectivity in these transformations. rsc.orgbeilstein-journals.org

Bifunctional Cinchona-Derived Squaramide Catalysis

Bifunctional catalysts, particularly those derived from Cinchona alkaloids and featuring a squaramide moiety, have proven to be highly effective in promoting asymmetric reactions involving isatin derivatives. nih.govresearchgate.net These catalysts operate through a dual-activation mechanism. researchgate.net The tertiary amine of the Cinchona alkaloid acts as a Brønsted base, while the squaramide group functions as a hydrogen-bond donor, activating the electrophile. nih.govresearchgate.net This cooperative catalysis enables high levels of stereocontrol in reactions such as the sulfa-Michael addition. researchgate.net

The effectiveness of these catalysts stems from their well-defined three-dimensional structure which creates a chiral pocket, orienting the substrates for a highly stereoselective transformation. researchgate.netnih.gov The squaramide's acidity and hydrogen-bonding capability, combined with the basicity of the Cinchona alkaloid, are crucial for the reaction's success. nih.gov Research has shown that the choice of the Cinchona alkaloid pseudoenantiomer (e.g., quinine (B1679958) vs. quinidine) can invert the stereochemical outcome of the reaction, providing access to both enantiomers of the product. dovepress.com

Table 1: Performance of Bifunctional Cinchona-Derived Squaramide Catalysts in Asymmetric Reactions

| Catalyst Type | Reaction | Substrates | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Quinine-based squaramide | Mannich and annulation cascade | CF3 quinazolinones and α-isonitrile acetates | Variable | Exceptional | - | nih.gov |

| Cinchona-derived squaramide/AgSbF6 | Formal [3+2] cycloaddition | α-aryl isocyanoacetates and N-aryl-substituted maleimides | High | High | High | mdpi.com |

| Iminophosphorane squaramide | Intramolecular aza-Michael reaction | Urea-linked α,β-unsaturated esters | Up to 99% | Up to 97:3 er | - | nih.gov |

Transition-Metal-Catalyzed Asymmetric Allylation

Transition-metal catalysis provides a powerful platform for the asymmetric allylation of this compound derivatives. mdpi.comsioc-journal.cnresearchgate.net This method typically involves the reaction of an allylic substrate with a nucleophile in the presence of a chiral transition-metal complex. mdpi.comuwindsor.ca Palladium-catalyzed asymmetric allylic alkylation is a prominent example, enabling the formation of quaternary chiral centers with high enantioselectivity. mdpi.com The choice of ligand is critical for achieving high levels of asymmetric induction, as it dictates the chiral environment around the metal center. mdpi.comuwindsor.ca These reactions can proceed through various mechanisms, and the development of new ligands continues to expand the scope and efficiency of this methodology. mdpi.comrsc.org

[3+2] and [3+3] Cycloaddition Reactions Involving this compound Ketimines and Azomethine Imines

Cycloaddition reactions are fundamental transformations for the construction of cyclic and heterocyclic systems. numberanalytics.comfiveable.me Involving this compound-derived ketimines and azomethine imines, [3+2] and [3+3] cycloadditions have emerged as powerful tools for synthesizing complex spirocyclic oxindoles. mdpi.comorganicreactions.orgmdpi.comua.es Azomethine imines, which are 1,3-dipoles, can react with various dipolarophiles to furnish five-membered nitrogen-containing heterocycles in [3+2] cycloadditions. organicreactions.orgua.es Similarly, [3+3] cycloadditions provide access to six-membered rings. mdpi.comnih.gov

A notable example is the K2CO3-promoted formal [3+3]-cycloaddition of N-unsubstituted isatin N,N′-cyclic azomethine imine 1,3-dipoles with Knoevenagel adducts, which yields dicyclic spiropyridazine oxoindole derivatives. mdpi.com For instance, the reaction involving this compound N,N′-cyclic azomethine imine resulted in a 74% yield with a 1.6:1 diastereomeric ratio. mdpi.com

Stereoselective Control in Spirocyclic Compound Formation

Achieving stereoselective control is a paramount challenge in the synthesis of spirocyclic compounds, which feature a single atom as the junction of two rings. nih.govrsc.orgwikipedia.org The formation of multiple stereocenters, including a spiroquaternary center, requires precise control over the reaction pathway. mdpi.comnih.gov In the context of cycloadditions involving this compound derivatives, both diastereoselectivity and enantioselectivity are key considerations. nih.gov

For instance, the 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from isatin and a secondary amino acid, with a dipolarophile can produce spirooxindole-pyrrolidine ring systems with a high degree of stereo- and regioselectivity. nih.gov The diastereoselectivity of these reactions can often be rationalized by considering a stepwise annulation mechanism. nih.gov Furthermore, desymmetrization of symmetrical molecules, such as cyclopentene-1,3-diones, through formal 1,3-dipolar cycloadditions with N-2,2,2-trifluoroethylisatin ketimines has been developed to construct tetracyclic spirooxindoles containing pyrrolidine (B122466) and cyclopentane (B165970) subunits with good diastereoselectivity. mdpi.com

Impact of Substituents on Reaction Outcome and Diastereoselectivity

The nature and position of substituents on the reacting partners significantly influence the outcome and stereoselectivity of cycloaddition reactions. numberanalytics.comnumberanalytics.com In the synthesis of spirocyclic compounds from this compound derivatives, both electronic and steric effects of substituents play a crucial role. nih.gov

For example, in the diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines, substituents on the isatin ring affect the reaction's efficiency and diastereoselectivity. mdpi.com While various electron-donating and electron-withdrawing groups on the aromatic ring of the isatin ketimine are tolerated, they can influence the yield and diastereomeric ratio. mdpi.com For example, a 5,7-dimethyl-substituted trifluoroethylisatin ketimine yielded the corresponding product in 80% yield with an 83:17 diastereomeric ratio. mdpi.com Similarly, in other cycloaddition reactions, electron-withdrawing groups on the oxindole framework of spirocyclopropyl oxindoles led to lower yields compared to substrates with electron-donating groups, which retarded the reaction. nih.gov The diastereoselectivity in DBU-catalyzed [3+2] cycloadditions of trifluoroethyl amine-derived isatin ketimines with chalcones has been shown to be excellent, furnishing highly functionalized spiro[pyrrolidin-3,2′-oxindole] derivatives. rsc.org

Table 2: Influence of Substituents on Diastereoselective Cycloadditions of Isatin Derivatives

| Reactant 1 (Isatin Derivative) | Reactant 2 | Catalyst/Base | Product Type | Yield | Diastereomeric Ratio (dr) | Reference |

| This compound N,N′-cyclic azomethine imine | Knoevenagel adduct | K2CO3 | Dicyclic spiropyridazine oxoindole | 74% | 1.6:1 | mdpi.com |

| N-2,2,2-Trifluoroethylisatin ketimines | Cyclopentene-1,3-dione | DABCO | Tetracyclic spirooxindole | Up to 99% | Up to 91:9 | mdpi.com |

| 5,7-Dimethyl-substituted trifluoroethylisatin ketimine | Cyclopentene-1,3-dione | DABCO | Tetracyclic spirooxindole | 80% | 83:17 | mdpi.com |

| Trifluoroethyl amine-derived isatin ketimines | Chalcones | DBU | 5′-CF3-substituted 3,2′-pyrrolidinyl spirooxindoles | Up to 89% | >99:1 | rsc.org |

Mechanistic Investigations of 7 Trifluoromethylisatin Reactivity

Nucleophilic Substitution Reactions and the Influence of the Trifluoromethyl Group

The trifluoromethyl group at the C7 position of the isatin (B1672199) ring is a strong electron-withdrawing group. This property significantly enhances the electrophilicity of the carbonyl carbons, particularly the C3-keto carbon, making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net This increased reactivity is a cornerstone of its synthetic utility.

In nucleophilic substitution reactions, the mechanism often proceeds through either a bimolecular (SN2) or unimolecular (SN1) pathway. libretexts.orgmdpi.com For reactions at the sp3-hybridized carbon of a substituent attached to the isatin nitrogen, the pathway is influenced by the nature of the nucleophile, the leaving group, and the solvent. researchgate.net The electron-withdrawing nature of the 7-trifluoromethylisatin moiety can influence the stability of potential intermediates. For instance, in reactions where a carbocation might be formed, the trifluoromethyl group would destabilize an adjacent positive charge, making an SN1-type mechanism less favorable. researchgate.netlibretexts.org

Conversely, in nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of the isatin, the trifluoromethyl group acts as an activating group, stabilizing the negatively charged Meisenheimer complex intermediate that forms upon nucleophilic attack. juniperpublishers.com This stabilization facilitates the displacement of a leaving group from the aromatic ring.

The influence of the trifluoromethyl group can be summarized in the following table:

| Reaction Type | Influence of 7-CF3 Group | Mechanistic Implication |

| Nucleophilic Acyl Addition | Increases electrophilicity of C3-carbonyl | Facilitates attack by nucleophiles. |

| Nucleophilic Substitution (at N-substituent) | Destabilizes adjacent carbocations | Disfavors SN1-type pathways. |

| Nucleophilic Aromatic Substitution (SNAr) | Stabilizes Meisenheimer intermediate | Activates the ring for substitution. |

This table provides a simplified overview of the electronic effects of the 7-trifluoromethyl group on different types of nucleophilic substitution reactions involving this compound.

Reaction Pathways in Bis-Indole Synthesis

The synthesis of bis-indole derivatives often involves the reaction of two indole (B1671886) molecules with an electrophile. jchemlett.com When this compound is used as a precursor, its C3-carbonyl group serves as the electrophilic site. The reaction with an indole, typically at the nucleophilic C3 position of the indole, initiates the formation of a carbon-carbon bond.

The general pathway for the synthesis of bis(indolyl)methanes from isatins involves the following key steps:

Nucleophilic Attack: The C3-position of an indole molecule attacks the electrophilic C3-carbonyl of this compound. bhu.ac.in

Dehydration: The resulting tertiary alcohol intermediate readily undergoes acid-catalyzed dehydration to form a stabilized carbocation.

Second Nucleophilic Attack: A second indole molecule attacks the carbocation, leading to the formation of the final bis-indole product.

The electron-withdrawing trifluoromethyl group at the 7-position of the isatin accelerates the initial nucleophilic attack by enhancing the electrophilicity of the C3-carbonyl. researchgate.net This can lead to higher yields and milder reaction conditions compared to unsubstituted isatin. Various synthetic strategies exist for constructing different types of bis-indole linkages, including amide and oxadiazole linkers.

A proposed reaction pathway is depicted below: Step 1: Nucleophilic attack of indole on the C3-carbonyl of this compound. Step 2: Protonation of the hydroxyl group followed by loss of water to form a carbocation intermediate. Step 3: Attack of a second indole molecule on the carbocation to yield the bis-indole product.

Proposed Mechanisms in Cycloaddition Reactions

This compound and its derivatives, particularly N-substituted ketimines, are valuable substrates in cycloaddition reactions for the construction of complex heterocyclic scaffolds. mdpi.com These reactions, such as [3+2] and [4+3] cycloadditions, proceed through concerted or stepwise mechanisms to form five- or seven-membered rings. rsc.orglibretexts.orgpearson.com

In a typical [3+2] cycloaddition , an isatin-derived ketimine acts as a 2-atom component reacting with a 3-atom component. mdpi.com The mechanism is often concerted and pericyclic, governed by the principles of frontier molecular orbital (FMO) theory. organic-chemistry.org The reaction involves the suprafacial interaction of the π-systems of the two reactants. libretexts.orgorganic-chemistry.org The regioselectivity and stereoselectivity of the reaction are controlled by the electronic and steric properties of the substituents on both the isatin derivative and the reaction partner. The trifluoromethyl group, due to its strong electron-withdrawing nature, can significantly influence the energy levels of the LUMO (Lowest Unoccupied Molecular Orbital) of the isatin ketimine, thereby affecting its reactivity and selectivity. organic-chemistry.org

Umpolung [4+3] annulation has also been reported with isatin-derived α-(trifluoromethyl)imines. rsc.org In this type of reaction, the typical reactivity of the isatin derivative is reversed. The reaction with a pyridinium (B92312) 1,5-zwitterion, for instance, proceeds through a domino reaction sequence. rsc.org The mechanism is sensitive to reaction conditions like temperature, which can dictate whether a [4+3] cycloaddition or a Michael addition occurs. rsc.org

The general mechanism for these cycloadditions can be either concerted, proceeding through a single transition state, or stepwise, involving the formation of an intermediate. core.ac.uk The exact nature of the mechanism depends on the specific reactants and conditions.

| Cycloaddition Type | Reacting Components | Proposed Mechanism | Key Influencing Factor |

| [3+2] Cycloaddition | 7-CF3-isatin ketimine + α,β-unsaturated pyrazolone | Concerted, pericyclic | FMO energies, stereoelectronics |

| [4+3] Cycloaddition | 7-CF3-isatin α-(trifluoromethyl)imine + Pyridinium 1,5-zwitterion | Domino reaction, temperature-dependent | Reaction temperature |

This table summarizes key aspects of cycloaddition reactions involving derivatives of this compound.

Aza-Cope Rearrangements in Allylation Products

The aza-Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement involving a nitrogen atom within a 1,5-diene framework. wikipedia.orgwikipedia.org This reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. In the context of this compound, its derivatives can undergo a cascade reaction sequence involving an initial allylation followed by an aza-Cope rearrangement. researchgate.net

A common strategy involves the reaction of an N-2,2,2-trifluoroethylisatin ketimine with an allylic electrophile. This can proceed via an iridium-catalyzed asymmetric allylic amination. researchgate.net The initial product of this reaction is an α-iminoester containing a 1,5-diene moiety, which is primed for a subsequent 2-aza-Cope rearrangement. researchgate.nettcichemicals.com

The mechanism of the cationic 2-aza-Cope rearrangement is often facile and can occur at temperatures significantly lower than the all-carbon Cope rearrangement. wikipedia.org The rearrangement typically proceeds through a chair-like transition state, which allows for a high degree of stereocontrol. wikipedia.orgwikipedia.org The reaction is often coupled with a subsequent Mannich cyclization, which acts as a thermodynamic sink, driving the equilibrium towards the desired product. wikipedia.org This tandem aza-Cope/Mannich reaction is highly valuable for constructing complex, acyl-substituted pyrrolidine (B122466) rings. wikipedia.org

Asymmetric Allylation: Catalytic enantioselective allylation of the isatin ketimine to form an allylated intermediate. researchgate.net

acs.orgacs.org-Sigmatropic Rearrangement: The allylated intermediate undergoes a stereospecific 2-aza-Cope rearrangement. researchgate.netsemanticscholar.org

Isomerization/Cyclization: The product of the rearrangement may undergo further transformations, such as alkene isomerization or a Mannich cyclization, to yield the final stable product. researchgate.net

This cascade process, particularly when catalyzed by transition metals like iridium, provides an efficient route to quaternary α-trifluoromethyl α-amino acids with high enantioselectivity. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 7 Trifluoromethylisatin and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of 7-Trifluoromethylisatin. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. organicchemistrydata.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the hydrogen and carbon atoms within the molecule. pitt.edusigmaaldrich.comcarlroth.com The chemical shifts (δ) are reported in parts per million (ppm) and are influenced by the electronic environment of each nucleus. pitt.edusigmaaldrich.comcarlroth.com In a typical analysis, the aromatic protons of the this compound ring system exhibit characteristic shifts in the downfield region of the ¹H NMR spectrum due to the deshielding effects of the aromatic ring currents and the electron-withdrawing trifluoromethyl and carbonyl groups. The N-H proton of the isatin (B1672199) core typically appears as a broad singlet.

In the ¹³C{¹H} NMR spectrum, the carbon atoms of the carbonyl groups (C=O) are characteristically found at the most downfield positions. The carbon of the trifluoromethyl group (CF₃) shows a distinct quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons can be assigned based on their chemical shifts and coupling patterns.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Please note that exact chemical shifts can vary depending on the solvent and concentration. carlroth.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.5 - 8.0 | 120 - 140 |

| NH | ~11.0 (broad) | - |

| C=O (Ketone) | - | ~183 |

| C=O (Amide) | - | ~158 |

| C-CF₃ | - | ~123 (quartet) |

| CF₃ | - | ~125 |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds like this compound. alfa-chemistry.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an ideal NMR probe. The chemical shift of the trifluoromethyl (CF₃) group is particularly informative. alfa-chemistry.comcolorado.edu The strong electron-withdrawing nature of the adjacent carbonyl and aromatic ring systems influences the electronic environment of the CF₃ group, resulting in a characteristic chemical shift. nih.govdovepress.com This shift is typically observed as a singlet in the proton-decoupled ¹⁹F spectrum and is referenced against a standard such as trichlorofluoromethane (B166822) (CFCl₃). alfa-chemistry.comucsb.edu The exact chemical shift can be sensitive to solvent polarity and molecular conformation. nih.govdovepress.com

Table 2: Typical ¹⁹F NMR Chemical Shift for this compound

| Group | ¹⁹F Chemical Shift (ppm) relative to CFCl₃ |

|---|---|

| -CF₃ | -60 to -65 |

<sup>1</sup>H NMR and <sup>13</sup>C{<sup>1</sup>H} NMR Chemical Shift Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. measurlabs.cominnovareacademics.inresearchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass measurement from HRMS serves as a definitive confirmation of the compound's identity. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgthermofisher.comnih.govsigmaaldrich.comtaylorfrancis.com This technique is particularly useful for analyzing the purity of this compound samples and for studying its behavior in complex mixtures. wikipedia.orgnih.govsigmaaldrich.com The liquid chromatograph separates the target compound from any impurities, and the mass spectrometer provides mass information for each separated component. wikipedia.org This hyphenated technique is highly sensitive and selective. wikipedia.orgnih.gov

High-Resolution Mass Spectrometry (HRMS)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in the this compound molecule. mt.comedinst.comphotothermal.com These methods are complementary, as the selection rules for each are different; IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in polarizability. edinst.comphotothermal.com

In the IR spectrum of this compound, characteristic absorption bands are observed for the N-H stretch, the aromatic C-H stretches, and the two distinct carbonyl (C=O) stretches of the isatin core. The C-F stretching vibrations of the trifluoromethyl group also give rise to strong absorption bands. Raman spectroscopy is particularly sensitive to the vibrations of the aromatic ring and the C-CF₃ bond. americanpharmaceuticalreview.comspectroscopyonline.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR / Raman |

| C=O (Ketone) | Stretch | 1730 - 1750 | IR |

| C=O (Amide) | Stretch | 1680 - 1700 | IR |

| Aromatic C=C | Stretch | 1450 - 1600 | Raman / IR |

| C-F | Stretch | 1100 - 1300 | IR |

X-ray Diffraction (XRD) for Solid-State Structure and Stereochemistry Determination

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the precise arrangement of atoms within a crystalline solid. forcetechnology.com It provides detailed information about the crystal structure, bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties. forcetechnology.comnpl.co.uk For this compound, single-crystal XRD analysis has provided an unambiguous confirmation of its molecular structure and revealed its intricate solid-state packing. iucr.org

The crystal structure of this compound (C₉H₄F₃NO₂) has been determined to be monoclinic, belonging to the P 2₁/c space group. iucr.orgcrystallography.net In the solid state, the molecules are organized into sheets characterized by centrosymmetric ring motifs formed through a network of hydrogen bonds. iucr.orgresearchgate.net Specifically, N—H⋯O and C—H⋯O hydrogen bonds link the molecules into sheets composed of alternating R²₂(8) and R⁶₆(34) rings. iucr.org This detailed structural insight is crucial for understanding its physical properties and potential for forming cocrystals or interacting with biological targets. The propensity of the trifluoromethyl group to engage in numerous close intermolecular contacts may be a factor in the biological activity of compounds containing this moiety. researchgate.net

The crystallographic data for this compound are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₄F₃NO₂ |

| Formula Weight | 215.13 |

| Temperature | 120(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P 2₁/c |

| Unit Cell Dimensions | |

| a | 5.1704 (2) Å |

| b | 15.5609 (11) Å |

| c | 10.5780 (7) Å |

| α | 90° |

| β | 102.713 (4)° |

| γ | 90° |

| Volume | 830.20 (9) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.721 Mg m⁻³ |

| Absorption Coefficient (μ) | 0.17 mm⁻¹ |

| Crystal Size | 0.35 × 0.15 × 0.02 mm |

Data sourced from references iucr.orgcrystallography.net.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. scribd.com The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate. These techniques are vital for assessing the purity of this compound and for isolating it from reaction byproducts or isomers.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate non-volatile mixtures. libretexts.org It is widely employed for monitoring the progress of chemical reactions, identifying compounds present in a mixture, and determining the purity of a substance. libretexts.orgresearchgate.net In the context of this compound synthesis, TLC is an invaluable tool for tracking the conversion of reactants to products and for optimizing reaction conditions.

The separation is achieved on a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, which acts as the stationary phase. A solvent or solvent mixture, the mobile phase, moves up the plate via capillary action. scribd.com For isatin derivatives, silica gel 'G' plates are commonly used, and the choice of the mobile phase is critical for achieving good separation. scielo.br The selection of an appropriate elution system, such as a mixture of dichloromethane (B109758) and ethyl acetate, allows for the differential migration of spots up the plate. scielo.br Visualization of the separated spots is typically accomplished under UV light, often at a wavelength of 254 nm. scielo.br

High-Performance Liquid Chromatography (HPLC) is a powerful technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. openaccessjournals.comwikipedia.org It offers high resolution and sensitivity, making it an ideal method for determining the purity of this compound with high accuracy. openaccessjournals.com

The technique utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org Depending on the polarity of the analyte and the stationary phase, different modes of HPLC can be used.

Normal-Phase HPLC: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase.

Reversed-Phase (RP) HPLC: This is the most common mode, employing a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., a mixture of water, methanol (B129727), or acetonitrile). ejgm.co.uksigmaaldrich.com

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. A typical setup would involve a C18 column and a mobile phase consisting of a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or methanol. ejgm.co.uknih.gov Detection is commonly performed using a UV detector, as the isatin chromophore absorbs strongly in the UV region. wikipedia.orgejgm.co.uk The method can be validated according to ICH guidelines to ensure its linearity, precision, accuracy, and robustness for routine quality control. ejgm.co.uk

Gas Chromatography (GC) is a common type of chromatography used for separating and analyzing compounds that can be vaporized without decomposition. nih.gov It is frequently used for purity testing and for the quantitative analysis of volatile organic compounds. For isatin and its derivatives, GC is often coupled with mass spectrometry (GC-MS) for definitive identification of the separated components. scielo.brnih.gov

Due to the relatively low volatility and polar nature of the N-H group in isatins, direct analysis by GC can be challenging. Therefore, derivatization is often necessary to convert the analyte into a more volatile and thermally stable form. nih.gov For instance, isatin can be derivatized with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form silyl (B83357) derivatives that exhibit excellent chromatographic properties. nih.gov A similar derivatization strategy would be applicable to this compound to facilitate its analysis by GC or GC-MS. High-resolution gas chromatography (HRGC) has been successfully used to confirm the absence of isomeric impurities in the synthesis of other halogenated isatins, demonstrating the technique's utility for ensuring the regiochemical purity of substituted isatins. wright.edu

Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that uses a liquid stationary phase held in place by centrifugal force, eliminating the need for a solid support. aocs.orgchromatographyonline.com This prevents the irreversible adsorption of the sample and allows for total sample recovery, making it an excellent technique for the preparative separation and purification of compounds from complex mixtures. chromatographyonline.commdpi.com

High-Speed Counter-Current Chromatography (HSCCC), a modern variant of CCC, has proven to be highly effective for separating isomeric isatin derivatives. scielo.brscielo.br For example, HSCCC has been successfully applied to separate the 4- and 6-substituted isomers of fluoro-, chloro-, bromo-, iodo-, and methylisatins, which are often formed together during Sandmeyer-type syntheses. scielo.br This is particularly relevant for this compound, as its synthesis could potentially yield isomeric byproducts. The choice of the biphasic solvent system is critical for a successful CCC separation and is often guided by preliminary TLC or HPLC analyses to determine the partition coefficient of the target compounds. scielo.br

Gas Chromatography (GC)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical process that determines the elemental composition of a compound. It is a cornerstone of chemical characterization, used to confirm the empirical and molecular formula of a newly synthesized substance like this compound. rigaku.comsercon-instruments.com For organic compounds, this typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen oxides) are collected and quantified to determine the mass percentages of carbon, hydrogen, and nitrogen.

The theoretical elemental composition of this compound (C₉H₄F₃NO₂) is calculated as follows:

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 50.26% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.87% |

| Fluorine | F | 18.998 | 3 | 56.994 | 26.49% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.51% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.87% |

| Total | | | | 215.13 | 100.00% |

To be accepted for publication in most scientific journals, the experimentally determined values for C, H, and N must typically be within ±0.4% of the calculated theoretical values. researchgate.net This stringent requirement confirms the purity of the compound and provides strong evidence for the assigned chemical structure. researchgate.net

Computational Chemistry and Theoretical Studies on 7 Trifluoromethylisatin

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netfaccts.de It is a widely used tool in computational chemistry for predicting a variety of molecular properties with a good balance of accuracy and computational cost. weber.edu For 7-trifluoromethylisatin, DFT calculations can provide deep insights into its geometry, stability, electronic properties, and chemical reactivity. researchcommons.org The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. researchgate.net

Following a successful geometry optimization, frequency calculations are typically performed. faccts.deq-chem.com These calculations compute the second derivatives of the energy with respect to atomic positions, which yields the vibrational frequencies of the molecule. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum. researchgate.net These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Table 1: Illustrative Data from Geometry Optimization of this compound This table illustrates the type of data obtained from a DFT geometry optimization. The values presented are hypothetical and for descriptive purposes only.

| Parameter | Atoms Involved | Calculated Value (Exemplar) |

|---|---|---|

| Bond Length | C2=O2 | 1.22 Å |

| Bond Length | C3=O3 | 1.21 Å |

| Bond Length | N1-H1 | 1.01 Å |

| Bond Length | C7-C(F3) | 1.49 Å |

| Bond Angle | C7a-N1-C2 | 110.5° |

| Bond Angle | C2-C3-C3a | 108.9° |

| Dihedral Angle | O2=C2-C3=O3 | -1.5° |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized form that corresponds to the familiar Lewis structure of lone pairs and chemical bonds. uni-muenchen.dewikipedia.org By examining the interactions between "donor" (filled) and "acceptor" (unfilled) NBOs, this method provides quantitative insight into intramolecular charge transfer, hyperconjugation, and resonance effects. uni-muenchen.de

For this compound, an NBO analysis would elucidate the nature of its chemical bonds, the hybridization of its atoms, and the distribution of electron density. researchgate.netwisc.edu A key focus would be the electron-withdrawing effect of the trifluoromethyl group at the C7 position and its influence on the electronic structure of the isatin (B1672199) core. The analysis quantifies the stabilization energy associated with donor-acceptor interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into antibonding orbitals of the aromatic ring. uni-muenchen.de This information is crucial for understanding the molecule's stability and reactivity patterns.

Table 2: Illustrative Data from NBO Analysis of this compound This table illustrates the type of data obtained from an NBO analysis, specifically second-order perturbation theory analysis of the Fock matrix. The values are hypothetical.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O2 | π(C3-C3a) | 15.4 | Lone Pair -> Antibond |

| LP (1) N1 | π(C7a-C3a) | 45.2 | Lone Pair -> Antibond |

| π (C4-C5) | π(C6-C7) | 20.1 | π-π Interaction |

| σ (C7-C(F3)) | σ*(C6-C7) | 5.8 | Hyperconjugation |

DFT methods can accurately predict various spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a primary tool for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. rsc.orgnih.govbenasque.org A TD-DFT calculation on this compound would yield the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (which relate to peak intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*). nih.govresearchgate.net

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used in conjunction with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) with high accuracy. rsc.org These theoretical predictions are invaluable for interpreting and assigning experimental spectra. While a thesis has reported experimental NMR data for a derivative of this compound, specific computational predictions for the parent molecule are not documented in the literature. uc.pt

DFT is a powerful tool for exploring the mechanisms of chemical reactions. pku.edu.cnresearchgate.netresearchgate.net By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. nih.govarxiv.org The calculated activation energies (the energy difference between the reactant and the transition state) provide quantitative information about reaction rates and feasibility.

For this compound, DFT could be used to model its behavior in various reactions, such as the Ugi multicomponent reaction in which it has been used as a starting material. uc.pt Computational studies could clarify the reaction pathway, determine the rate-limiting step, and explain the observed regioselectivity and stereoselectivity by comparing the energies of different possible transition states. researchgate.netosti.gov

Prediction of Spectroscopic Properties

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations compute the time-dependent motion of atoms and molecules, providing a detailed view of their dynamic behavior. ucsf.eduwustl.edu By solving Newton's equations of motion for a system of particles, MD simulations can explore the conformational landscape of a molecule, study its flexibility, and model its interactions with its environment (e.g., a solvent or a biological receptor). weber.edu

An MD simulation of this compound could reveal the flexibility of the isatin ring and the rotational behavior of the trifluoromethyl group. mdpi.com Such simulations are particularly useful for understanding how the molecule might adapt its shape upon binding to a biological target, a process that is often crucial for its activity. ucsf.edu Analysis of the simulation trajectory can yield information on stable conformations and the energy barriers between them.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. researchcommons.orgugm.ac.id By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. mdpi.com

While no specific QSAR models for this compound derivatives are currently published, the isatin scaffold is a common feature in many biologically active molecules. Should a series of this compound derivatives with measured biological activity become available, a QSAR study could be performed. frontiersin.org This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each derivative and using statistical methods to build a predictive model. researchcommons.org Such a model would identify the key structural features of this compound that are critical for its activity, providing a rational basis for the design of novel analogues.

Applications of 7 Trifluoromethylisatin in Medicinal Chemistry and Drug Discovery

Role of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to optimize various molecular properties. rsc.org Fluorine, being the most electronegative element, can significantly alter the electron distribution within a molecule. researchgate.net This can impact pKₐ, dipole moment, and the chemical reactivity of nearby functional groups. researchgate.netturkjps.org For instance, the introduction of fluorine can lower the basicity of adjacent nitrogen atoms, which may improve bioavailability by enhancing membrane permeation. researchgate.net

Furthermore, fluorine can increase the binding affinity of a ligand to its target protein. rsc.orgturkjps.org Due to its small van der Waals radius, similar to that of a hydrogen atom, fluorine can often be substituted for hydrogen without causing significant steric hindrance. researchgate.net Its unique electronic properties can lead to favorable interactions, such as dipole-dipole or orthogonal multipolar interactions, within the protein's binding pocket, thereby enhancing potency. turkjps.org The trifluoromethyl (CF₃) group, in particular, is a common bioisostere for a methyl or chloro group and is known to increase the lipophilicity of molecules, which can influence absorption, distribution, and potency. mdpi.com

Synthesis of Biologically Active Compounds Incorporating 7-Trifluoromethylisatin

This compound is a versatile precursor for synthesizing a variety of heterocyclic compounds with potential biological activities. Its reactive ketone at the C-3 position and the lactam functionality make it an ideal building block for creating complex molecular architectures.

Bis-Indole Derivatives with Anticancer, Antimicrobial, and Antiviral Activities

Bis-indole compounds, which feature two indole (B1671886) moieties, are known for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. rsc.org The reaction of isatins with indoles is a common method to produce these derivatives, specifically 3,3-di(indolyl)oxindoles. This compound can be employed in these reactions to generate bis-indole derivatives where the trifluoromethyl group can contribute to enhanced bioactivity. rsc.org

Research has shown that various bis-indole alkaloids and their synthetic derivatives exhibit potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. rsc.orgmdpi.com For example, bis-indole derivatives have been found to be effective against methicillin-resistant Staphylococcus aureus (MRSA). rsc.org Some bis-indoles act by inhibiting the bacterial transcription initiation complex. rsc.org The antiviral action of bis-indole derivatives has also been reported against viruses such as the coxsackie and influenza viruses. rsc.org Furthermore, the anticancer potential of bis-indole derivatives is well-documented, with some natural alkaloids acting as tubulin inhibitors and synthetic derivatives showing potent growth-inhibitory and cytotoxic effects against various human cancer cell lines. rsc.orgmdpi.comnih.gov

Table 1: Reported Biological Activities of Bis-Indole Derivatives

| Biological Activity | Target/Mechanism | Reference |

|---|---|---|

| Anticancer | Tubulin inhibition, Growth inhibition of various cancer cell lines | rsc.orgmdpi.comnih.gov |

| Antimicrobial | Inhibition of bacterial transcription initiation, Activity against MRSA, S. aureus, E. coli | rsc.orgturkjps.org |

α-Trifluoromethyl Homoallylic Amine Derivatives

This compound serves as a key starting material for the stereoselective synthesis of α-trifluoromethyl homoallylic amines. nih.govsemanticscholar.org These compounds are valuable in drug discovery due to the presence of the chiral amine and the trifluoromethyl group. In a reported synthetic strategy, trifluoromethyl-substituted isatin-derived azadienolate nucleophiles undergo a palladium-catalyzed γ-selective alkylation with terminal dienes. nih.govsemanticscholar.org This method produces the desired homoallylic α-trifluoromethyl amines with high stereocontrol. nih.govsemanticscholar.org The isatin (B1672199) group in the resulting product can then be hydrolyzed under mild acidic conditions to yield the free primary amine, demonstrating the utility of this compound as a scaffold that can be readily modified to access these important building blocks. nih.govsemanticscholar.org

Spirocyclic Oxindoles with Potential Bioactivity

Spirooxindoles are a significant class of heterocyclic compounds where a spiro-fused ring is attached at the C-3 position of the oxindole (B195798) core. mdpi.comrsc.orgnih.gov These structures are found in numerous natural products and are prized for their three-dimensional architecture and diverse biological activities, including anticancer and antiviral properties. rsc.orgmdpi.com Isatin and its derivatives are the most common precursors for the synthesis of spirooxindoles. mdpi.combeilstein-journals.org

The synthesis of CF₃-containing spirocyclic oxindoles is of great interest, combining the structural features of the spirooxindole scaffold with the beneficial properties of the trifluoromethyl group. researchgate.net For example, trifluoromethylated spiro-isoxazolidine-oxindoles have been synthesized via a three-component reaction involving the 1,3-dipolar cycloaddition of a trifluoromethyl nitrone with a phenacylideneoxindole. researchgate.net These complex structures merge multiple pharmacophoric units into a single molecule, offering opportunities for developing novel therapeutic agents. rsc.org The resulting spirooxindoles have been investigated for a range of activities, with some showing promise as dual inhibitors of enzymes like VEGFR2 and EGFR, which are important targets in cancer therapy. mdpi.com

Table 2: Examples of Spirooxindole Derivatives and Their Bioactivities

| Spirooxindole Type | Synthetic Precursor | Potential Biological Activity | Reference |

|---|---|---|---|

| Spiro[dihydropyridine-oxindoles] | Isatin, arylamine, cyclopentane-1,3-dione | General bioactivity of spirooxindoles | mdpi.combeilstein-journals.org |

| Spiro[indoline-pyrrolizin]-ones | Isatin, amino acids, dienones | General bioactivity of spirooxindoles | mdpi.com |

| Trifluoromethylated spiro-isoxazolidine-oxindoles | Trifluorodiazoethane, nitrosoarene, phenacylideneoxindoles | General bioactivity of spirooxindoles | researchgate.net |

| Spiro[ turkjps.orgmdpi.comCurrent time information in Bangalore, IN.triazolo[4,5-b]pyridine-7,3′-indolines] | Isatin derivatives, aminotriazoles, Meldrum's acid | Antiviral (Dengue virus) | mdpi.com |

Use as a Precursor for Heterocyclic Compounds with Pharmacological Relevance

The chemical reactivity of this compound makes it a valuable precursor for a wide range of heterocyclic compounds beyond those already discussed. mdpi.combeilstein-journals.org Heterocyclic compounds are fundamental to drug discovery, with a vast majority of physiologically active molecules containing at least one heterocyclic ring. mdpi.com The indole nucleus itself is a privileged scaffold in medicinal chemistry. mdpi.com By using this compound as a starting point, chemists can introduce the trifluoromethyl group into various heterocyclic systems, potentially modulating their pharmacological profiles. beilstein-journals.org The syntheses of bis-indoles, spiro-oxindoles, and α-trifluoromethyl homoallylic amines are prime examples of how this precursor is used to build complex, biologically relevant molecules. nih.govsemanticscholar.orgmdpi.com Its versatility allows for its use in multicomponent reactions, cycloadditions, and condensations to generate molecular diversity for drug screening libraries. mdpi.comnih.gov

Enzyme Inhibition and Modulation Studies

Derivatives synthesized from this compound are of significant interest for their potential to inhibit or modulate the activity of various enzymes, a common mechanism of action for many therapeutic drugs. rsc.orgpeptide.co.jp The isatin core itself is found in compounds that inhibit a range of enzymes, and the addition of the 7-trifluoromethyl group can enhance this activity or confer selectivity. nih.gov

For example, studies on flavonoid derivatives have shown that the number and position of substituents strongly influence inhibitory actions towards enzymes like human cytochromes P450. frontiersin.org By analogy, the trifluoromethyl group on the isatin ring is expected to play a crucial role in the interaction with enzyme active sites. Research on other trifluoromethyl-containing compounds supports this. A 7-(4-trifluoromethyl)coumarin derivative was identified as a mechanism-based inactivator of cytochrome P450 3A4. nih.gov Similarly, a 4-trifluoromethylphenyl-substituted compound was found to be a potent inhibitor of human dipeptidyl peptidase III (hDPP III). researchgate.net Furthermore, studies on pyrazoline-based inhibitors of carbonic anhydrase revealed that fluorine-substituted compounds were among the most effective. nih.gov

While direct enzyme inhibition data for derivatives of this compound are not extensively detailed in the provided context, the established role of the trifluoromethyl group in promoting enzyme inhibition across different molecular scaffolds strongly suggests that compounds derived from this compound are promising candidates for such studies. nih.govnih.govresearchgate.net The development of bis-isatin derivatives as inhibitors of the DJ-1 protein, which is implicated in oxidative stress-related diseases, further underscores the potential of this compound class in targeting specific enzymes. nih.gov

Gene Expression Modulation

The regulation of gene expression encompasses a wide array of cellular mechanisms that control the production of gene products like proteins or RNA. mdpi.com These processes are critical for normal development and cellular responses to environmental cues. mdpi.com Alterations in gene expression are a hallmark of many diseases, including cancer, making the modulation of these pathways a key strategy in drug discovery. nih.govnih.gov

While derivatives of this compound have been identified as having significant biological activity, the specific mechanisms through which they may modulate gene expression are not yet extensively detailed in available research. The cytotoxic effects observed in cancer cell lines suggest a potential interference with fundamental cellular processes that could be linked to the regulation of genes controlling cell cycle, apoptosis, or proliferation. However, direct studies elucidating the impact of this compound-based compounds on specific gene targets or expression profiles are limited.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.gov These analyses guide the optimization of lead compounds to enhance efficacy and selectivity.

In the context of this compound, SAR studies have been conducted on its derivatives, particularly in the development of potential anticancer agents. One notable study involved the synthesis of a series of novel spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrids. nih.gov These compounds were created through a three-component reaction using various substituted isatins, including this compound. nih.govsemanticscholar.org

The resulting hybrids were evaluated for their anti-proliferative activity against the HepG2 human liver cancer cell line. The SAR analysis revealed that the type and position of the substituent on the isatin ring significantly affected the cytotoxic activity. nih.gov The data indicated that incorporating electron-withdrawing groups at specific positions on the spirooxindole moiety was favorable for increasing anti-proliferative effects. Specifically, the presence of a 7-CF₃ group (derived from this compound) was found to be quite favorable for enhancing activity against the HepG2 cell line. nih.gov

The table below presents the cytotoxic activity (IC₅₀ values) of selected spirooxindole hybrids, illustrating the structure-activity relationships.

| Compound | Isatin Substituent (R) | IC₅₀ (μM) against HepG2 Cells |

|---|---|---|

| 4a | H | 15.39 |

| 4f | 7-Cl | 6.48 |

| 4g | 5-F | 7.34 |

| 4j | 5-Me | 7.41 |

| 4n | 7-CF₃ | 8.51 |

Data sourced from Molecules (2018). nih.gov

These findings underscore the importance of the trifluoromethyl group at the 7-position of the isatin core in this series of compounds for achieving potent anticancer activity. nih.gov

Development of Novel Therapeutic Agents

The unique chemical properties of this compound make it a valuable building block in the development of novel therapeutic agents, particularly in oncology. nih.govresearchgate.net Its trifluoromethyl group can enhance properties such as metabolic stability and binding affinity, making its derivatives promising candidates for drug discovery programs. mdpi.com

Anticancer Agents

A significant application of this compound is in the synthesis of complex heterocyclic compounds with potential antitumor activity. Researchers have successfully designed and synthesized novel spirooxindole-O-naphthoquinone-tetrazolo[1,5-a]pyrimidine hybrids using this compound as a key starting material. nih.govsemanticscholar.org These hybrid molecules combine three biologically active pharmacophores into a single structure. nih.gov

Evaluation of these agents against the HepG2 cancer cell line revealed potent cytotoxic activity. nih.govsemanticscholar.org Importantly, the study also assessed the compounds' effects on the normal human liver cell line (LO2) and found that the cancer cells were significantly more sensitive. For instance, the IC₅₀ values for the series of hybrids against HepG2 cells ranged from 2.86–36.34 μM, whereas for the normal LO2 cells, the range was 36.37–248.39 μM. nih.gov This selectivity towards cancer cells is a crucial attribute for the development of safer chemotherapeutic agents. These findings identify this class of this compound-derived hybrids as a promising chemotype for further investigation in cancer therapy. semanticscholar.org

In other research, 7-(trifluoromethyl)isatin has been utilized as a reactant in the sustainable and versatile synthesis of bis-indole derivatives. researchgate.net The synthesis was achieved using a novel biochar-modified catalyst in water, highlighting a green chemistry approach. Bis-indole scaffolds are recognized for their biological activities, and this work provides an efficient method for creating a library of these potential therapeutic agents derived from this compound. researchgate.net

The spirooxindole scaffold, which is central to these derivatives, is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological effects, including anticancer and antiviral properties. nih.govnih.govrsc.org The incorporation of this compound into these scaffolds demonstrates a clear strategy for generating novel molecular entities for evaluation as next-generation therapeutic agents. nih.gov

Future Perspectives and Emerging Research Avenues for 7 Trifluoromethylisatin

Exploration of New Catalytic Systems for Asymmetric Synthesis

The generation of chiral molecules from 7-trifluoromethylisatin is critical for developing selective bioactive agents. While classical methods exist, the future lies in more efficient and highly selective catalytic systems. Research is moving beyond traditional approaches to explore novel catalysts that can deliver high enantioselectivity in reactions involving the sterically demanding and electronically modified isatin (B1672199) core.

Recent advances in asymmetric catalysis offer promising strategies. frontiersin.orgnih.gov For instance, the development of bifunctional catalysts, which possess both a Brønsted acid/base site and a hydrogen-bond donor site, could be highly effective for reactions with this compound. frontiersin.org These catalysts, such as chiral phosphoric acids or quinoline-squaramide systems, can effectively organize the isatin and a nucleophile within the chiral environment to induce high stereocontrol. frontiersin.orgnih.gov The application of organocatalysis, particularly using spirobicyclic pyrrolidine (B122466) derivatives into which a trifluoromethanesulfonamide (B151150) group has been introduced, has shown enhanced enantioselectivity in related systems and represents a viable path forward. nih.gov

Furthermore, enzyme-catalyzed (biocatalytic) methods are emerging as powerful tools for asymmetric synthesis. unipd.it Lipases, such as Candida antarctica Lipase B (CAL-B), have demonstrated exceptional enantioselectivity in the acylation of various complex alcohols and could be adapted for the kinetic resolution of racemic products derived from this compound. unipd.it The exploration of these and other enzyme classes could provide highly sustainable and selective routes to chiral this compound derivatives.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis of this compound Derivatives

| Catalyst Type | Example(s) | Potential Reaction | Key Advantage |

|---|---|---|---|

| Chiral Brønsted Acids | Chiral Phosphoric Acids | Friedel-Crafts, Aldol, Mannich | High enantioselectivity for additions to the C3-carbonyl. nih.gov |

| Bifunctional Catalysts | Quinoline-Squaramide Catalysts | Domino 1,4/1,2-additions | Ability to control multiple stereocenters in a single step. frontiersin.org |

| Metal-Based Catalysts | Rh-bis(phosphine) complexes | Aryl additions to imines | Effective for creating sterically congested stereogenic centers. nih.gov |

| Biocatalysts (Enzymes) | Candida antarctica Lipase B (CAL-B) | Kinetic resolution of alcohols/amines | High enantioselectivity (>99% ee) and sustainable conditions. unipd.it |

| Photoredox Organocatalysis | Chiral Amine Catalysts | Asymmetric Olefin Isomerization | Creates chiral centers via highly atom-economical processes. nih.gov |

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. vapourtec.comaurigeneservices.com Integrating the synthesis of this compound and its derivatives into flow chemistry systems is a logical next step for improving manufacturing efficiency and safety.

The precise temperature control in microreactors or tube reactors allows for the use of highly exothermic or fast reactions under conditions that would be hazardous in a large-scale batch reactor. syrris.com This is particularly relevant for reactions involving organometallic reagents or nitration steps that are sometimes used in the synthesis of isatin analogues. Furthermore, flow chemistry enables the safe handling of reactive intermediates, which can be generated and consumed in situ without isolation—a concept known as "telescoping" reactions. vapourtec.combeilstein-journals.org This minimizes waste and reduces the number of unit operations, streamlining the entire synthetic sequence. abbviecontractmfg.com The ability to pressurize flow systems also permits the superheating of solvents well above their atmospheric boiling points, often leading to dramatic increases in reaction rates. syrris.com

Advanced Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern chemical research, accelerating the design and discovery of new molecules with desired properties. hilarispublisher.com For this compound, advanced computational methods can provide deep insights into its reactivity, intermolecular interactions, and biological activity, thereby guiding the synthesis of next-generation derivatives.

Techniques such as Hirshfeld surface analysis and pixel energy calculations have already been used to analyze the crystal structure of this compound, revealing how the trifluoromethyl group participates in intermolecular interactions like N—H⋯O and C—H⋯O hydrogen bonds that dictate its solid-state packing. researchgate.net This understanding is crucial for designing crystalline materials with specific properties.

Predictive models, developed using software like Python or Matlab, can be applied to forecast the outcomes of reactions and optimize process conditions. purdue.edu Molecular dynamics (MD) simulations can predict how a this compound derivative might bind to a biological target, such as an enzyme active site. hilarispublisher.com This predictive power allows researchers to prioritize the synthesis of compounds with the highest likelihood of success, saving significant time and resources. arxiv.org By simulating properties before synthesis, computational modeling serves as a virtual laboratory for the predictive design of new functional molecules. hilarispublisher.com

Development of Targeted Biological Probes

The unique electronic and structural features of this compound make it an attractive scaffold for the development of targeted biological probes. uc.pt These probes are essential tools for studying biological processes at the molecular level, enabling researchers to visualize and track specific molecules or events within living cells. mdpi.com

A biological probe typically consists of three key components: a recognition element (the targeting group), a signaling unit (the fluorophore or reporter), and a reactive site. mdpi.com The this compound core could function as part of the signaling unit or be modified with a reactive group. The trifluoromethyl group itself can enhance binding affinity and selectivity for a biological target due to its unique electronic properties and ability to form strong non-covalent interactions. researchgate.net By attaching a lysosome-targeting group like morpholine (B109124) and a suitable fluorophore, researchers could design probes to monitor specific activities within cellular organelles. mdpi.com The development of such probes represents a shift from using isatins solely as therapeutic scaffolds to employing them as sophisticated tools for fundamental biological research. uc.pt

Scale-Up and Process Intensification Studies